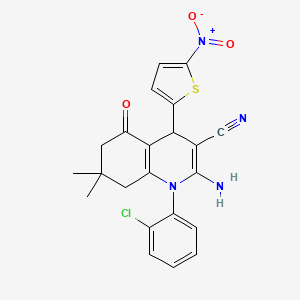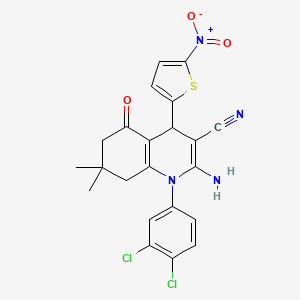![molecular formula C15H10N4O5 B4326250 4-[5-(1,3-benzodioxol-5-yloxy)-1H-tetrazol-1-yl]benzoic acid](/img/structure/B4326250.png)
4-[5-(1,3-benzodioxol-5-yloxy)-1H-tetrazol-1-yl]benzoic acid
Übersicht
Beschreibung
4-[5-(1,3-benzodioxol-5-yloxy)-1H-tetrazol-1-yl]benzoic acid, also known as BDP-9066, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of tetrazole-based compounds and has been found to exhibit a range of pharmacological properties that make it a promising candidate for the treatment of various diseases.
Wirkmechanismus
The exact mechanism of action of 4-[5-(1,3-benzodioxol-5-yloxy)-1H-tetrazol-1-yl]benzoic acid is not fully understood. However, it is believed to exert its pharmacological effects by modulating various signaling pathways involved in inflammation, cell proliferation, and apoptosis. 4-[5-(1,3-benzodioxol-5-yloxy)-1H-tetrazol-1-yl]benzoic acid has been found to inhibit the activity of certain enzymes and proteins that play a key role in these processes.
Biochemical and Physiological Effects:
4-[5-(1,3-benzodioxol-5-yloxy)-1H-tetrazol-1-yl]benzoic acid has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in vitro and in vivo. It has also been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In addition, 4-[5-(1,3-benzodioxol-5-yloxy)-1H-tetrazol-1-yl]benzoic acid has been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 4-[5-(1,3-benzodioxol-5-yloxy)-1H-tetrazol-1-yl]benzoic acid is its broad range of pharmacological properties, which makes it a versatile compound for scientific research. However, the limitations of 4-[5-(1,3-benzodioxol-5-yloxy)-1H-tetrazol-1-yl]benzoic acid include its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings. In addition, further studies are needed to fully understand the long-term safety and efficacy of 4-[5-(1,3-benzodioxol-5-yloxy)-1H-tetrazol-1-yl]benzoic acid in humans.
Zukünftige Richtungen
There are several future directions for research on 4-[5-(1,3-benzodioxol-5-yloxy)-1H-tetrazol-1-yl]benzoic acid. One area of interest is the development of more efficient synthesis methods for this compound, which could facilitate its use in larger-scale studies. Another area of interest is the exploration of 4-[5-(1,3-benzodioxol-5-yloxy)-1H-tetrazol-1-yl]benzoic acid as a potential therapeutic agent for other diseases beyond those currently being studied. Finally, further studies are needed to fully elucidate the mechanism of action of 4-[5-(1,3-benzodioxol-5-yloxy)-1H-tetrazol-1-yl]benzoic acid and to identify potential drug targets for this compound.
Wissenschaftliche Forschungsanwendungen
4-[5-(1,3-benzodioxol-5-yloxy)-1H-tetrazol-1-yl]benzoic acid has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties, among others. In particular, 4-[5-(1,3-benzodioxol-5-yloxy)-1H-tetrazol-1-yl]benzoic acid has shown promising results in the treatment of inflammatory bowel disease, rheumatoid arthritis, and certain types of cancer.
Eigenschaften
IUPAC Name |
4-[5-(1,3-benzodioxol-5-yloxy)tetrazol-1-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4O5/c20-14(21)9-1-3-10(4-2-9)19-15(16-17-18-19)24-11-5-6-12-13(7-11)23-8-22-12/h1-7H,8H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVEJCCRLVTZUFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OC3=NN=NN3C4=CC=C(C=C4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![8-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one](/img/structure/B4326207.png)
![9-chloro-N,N-diethyl-6-oxo-6H-pyrido[1,2-a]quinazoline-8-sulfonamide](/img/structure/B4326212.png)
![2-chloro-8-(2,3-dihydro-1H-indol-1-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one](/img/structure/B4326213.png)
![2,9-dichloro-N-(4-methoxyphenyl)-N-methyl-6-oxo-6H-pyrido[1,2-a]quinazoline-8-sulfonamide](/img/structure/B4326215.png)
![9-chloro-N-(4-methoxyphenyl)-N,3-dimethyl-6-oxo-6H-pyrido[1,2-a]quinazoline-8-sulfonamide](/img/structure/B4326217.png)
![2,2,2-trichloro-1-[(3-phenoxybenzyl)oxy]ethanol](/img/structure/B4326218.png)
![4-amino-10-oxo-8-(3,4,5-trimethoxyphenyl)-17-thia-5,15,19-triazahexacyclo[17.2.2.0~2,18~.0~3,16~.0~6,15~.0~9,14~]tricosa-2(18),3(16),4,6,9(14)-pentaene-7-carbonitrile](/img/structure/B4326221.png)
![4-amino-8-(1,3-benzodioxol-5-yl)-10-oxo-17-thia-5,15,19-triazahexacyclo[17.2.2.0~2,18~.0~3,16~.0~6,15~.0~9,14~]tricosa-2(18),3(16),4,6,9(14)-pentaene-7-carbonitrile](/img/structure/B4326223.png)
![1-benzyl-1'-(3-chloro-4-fluorophenyl)-2,5'-dioxo-2'-(1H-pyrrol-1-yl)-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B4326232.png)
![4-(2,3-dimethoxyphenyl)-6-(4-fluorobenzyl)-3,4-dihydropyrido[3',2':5,6]pyrimido[1,2-a]benzimidazole-2,5(1H,6H)-dione](/img/structure/B4326240.png)
![8-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one](/img/structure/B4326243.png)